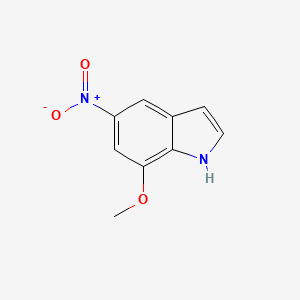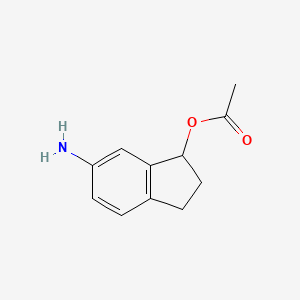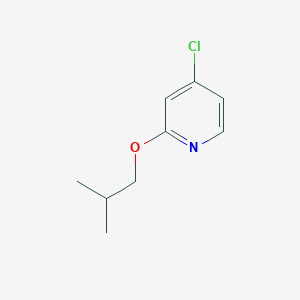
4-Chloro-2-isobutoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-isobutoxypyridine: is an organic compound with the molecular formula C9H12ClNO It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 2 are substituted by a chlorine atom and an isobutoxy group, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-isobutoxypyridine typically involves the reaction of 4-chloropyridine with isobutyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom at position 2 with the isobutoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-2-isobutoxypyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by other nucleophiles.
Oxidation: The isobutoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-methoxy-2-isobutoxypyridine.
Oxidation: Products include 4-chloro-2-isobutoxybenzaldehyde.
Reduction: Products include 4-chloro-2-isobutoxypiperidine.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Chloro-2-isobutoxypyridine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. It may also serve as a ligand in the development of new drugs.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-isobutoxypyridine involves its interaction with molecular targets in biological systems. The chlorine atom and isobutoxy group can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-Chloropyridine: Lacks the isobutoxy group, making it less versatile in certain reactions.
2-Isobutoxypyridine: Lacks the chlorine atom, which affects its reactivity and applications.
4-Chloro-2-methoxypyridine: Similar structure but with a methoxy group instead of an isobutoxy group, leading to different chemical properties.
Uniqueness: 4-Chloro-2-isobutoxypyridine is unique due to the presence of both the chlorine atom and the isobutoxy group
Eigenschaften
CAS-Nummer |
1346809-63-9 |
|---|---|
Molekularformel |
C9H12ClNO |
Molekulargewicht |
185.65 g/mol |
IUPAC-Name |
4-chloro-2-(2-methylpropoxy)pyridine |
InChI |
InChI=1S/C9H12ClNO/c1-7(2)6-12-9-5-8(10)3-4-11-9/h3-5,7H,6H2,1-2H3 |
InChI-Schlüssel |
RYDUUSXJNHHINW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=NC=CC(=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[Dimethyl(propan-2-yl)silyl] butanoate](/img/structure/B15070339.png)
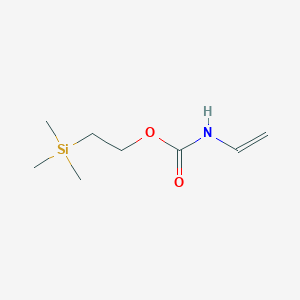

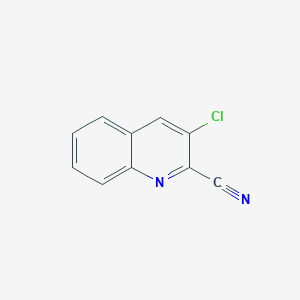

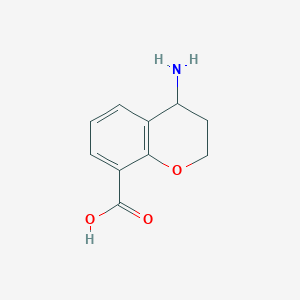
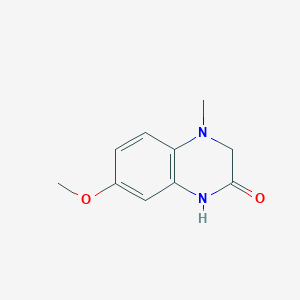
![6H-Pyrano[2,3-e][1,3]benzothiazole](/img/structure/B15070380.png)
